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Compound of Interest

Compound Name: Quinomyecin C

Cat. No.: B1671085

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the peptide structure of Quinomycin C, a
member of the quinoxaline family of antibiotics. Quinomycin C is a potent DNA bis-
intercalating agent with significant antibacterial and antitumor properties. Understanding its
complex cyclic depsipeptide structure is crucial for elucidating its mechanism of action and for
the rational design of novel therapeutic agents.

Core Peptide Structure and Chemical Properties

Quinomycin C is a symmetric, cyclic octadepsipeptide antibiotic. Its structure is formed by the
dimerization of a tetrapeptide monomer unit, creating a rigid macrocycle. Two planar
quinoxaline-2-carboxylic acid chromophores are attached to the peptide backbone, which are
essential for its biological activity.

The core peptide backbone of each monomeric unit consists of a specific sequence of amino
acids, including both standard and modified residues. Based on its known chemical formula
and the established structures of related quinomycins, the amino acid composition of
Quinomycin C includes D-Serine, L-Alanine, and two distinct N-methylated cysteine
derivatives. The key feature distinguishing Quinomycin C from other members of the family,
such as Quinomycin A (Echinomycin), lies in these modified amino acids and the nature of the
sulfur-containing cross-bridge. The structure available in the PubChem database (CID 3197)
indicates the presence of N-methyl-L-cysteine and N,S-dimethyl-L-cysteine, which are linked
via a disulfide bridge upon dimerization.
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Table 1: Core Chemical and Physical Properties of

Quinomycin C

Property Value Reference

Chemical Formula Css5H72N12012S2 [1]

Molecular Weight 1157.37 g/mol [1]

Exact Mass 1156.4834 g/mol [1]
White amorphous powder

Appearance . [2]
(typical)

Core Structure Type Cyclic Octadepsipeptide [3]

] 2 x Quinoxaline-2-carboxylic

Chromophore Units ) [4]
acid

Cross-bridge Disulfide bond [5]

Amino Acid Composition and Sequence

The defining characteristic of the quinomycin family is the variation in the amino acid
composition of the peptide core, particularly the N-methylated residues. While a definitive,
peer-reviewed publication detailing the complete sequential analysis of Quinomycin C was not
identified in the current search, the structure provided by PubChem allows for a detailed
description. The cyclic structure is formed from two identical tetrapeptide chains linked by two
ester bonds and a disulfide bridge.

The monomeric peptide sequence is proposed as: [Quinoxaline-2-carbonyl] -> D-Ser -> L-Ala -
> N-methyl-L-Cys -> N,S-dimethyl-L-Cys

Two of these chains dimerize in a head-to-tail fashion, with the carboxyl group of the terminal
N,S-dimethyl-L-cysteine forming an ester linkage with the hydroxyl group of D-Serine of the
opposing chain, creating the cyclic depsipeptide core. A disulfide bond forms between the two
N-methyl-L-cysteine residues, creating a cross-bridge that stabilizes the three-dimensional
conformation of the molecule.
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Experimental Protocols for Structural Elucidation

The determination of the complex structure of quinomycins like Quinomycin C relies on a
combination of modern spectroscopic and analytical techniques. Below are detailed
methodologies for the key experiments involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of
cyclic peptides in solution. A combination of 1D (*H, 13C) and 2D (COSY, TOCSY, HSQC,
HMBC, NOESY/ROESY) experiments is required for complete structural assignment.

Methodology:

o Sample Preparation: Dissolve 3-5 mg of purified Quinomycin C in 0.5 mL of a deuterated
solvent (e.g., DMSO-ds or CDCIs). The choice of solvent is critical as it can affect the
peptide's conformation. Add a small amount of tetramethylsilane (TMS) as an internal
standard (O ppm).

e 1H NMR Spectroscopy: Acquire a 1D *H NMR spectrum to identify all proton signals. Key
regions include the aromatic protons of the quinoxaline rings (7.5-9.6 ppm), amide protons
(7.0-9.0 ppm), a-protons of the amino acids (3.5-5.5 ppm), N-methyl protons (2.8-3.5 ppm),
and side-chain protons.

e 13C NMR Spectroscopy: Acquire a proton-decoupled 3C NMR spectrum to identify all carbon
signals. Important signals include carbonyl carbons from amide and ester bonds (165-175
ppm), aromatic carbons (120-150 ppm), and a-carbons (45-65 ppm).

e 2D Correlation Spectroscopy (COSY/TOCSY): Perform COSY and TOCSY experiments to
establish proton-proton spin systems within each amino acid residue, allowing for the
identification of individual residues based on their characteristic spin-spin coupling patterns.

o Heteronuclear Correlation (HSQC/HMBC): Use HSQC to correlate each proton to its directly
attached carbon. Employ HMBC to identify long-range (2-3 bond) correlations between
protons and carbons. This is crucial for sequencing the peptide by observing correlations
between the a-proton of one residue and the carbonyl carbon of the preceding residue.
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Nuclear Overhauser Effect (NOESY/ROESY): Acquire NOESY or ROESY spectra to identify
through-space correlations between protons that are close in proximity (< 5 A). These
correlations provide critical distance restraints for determining the three-dimensional
conformation and stereochemistry of the cyclic peptide.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental
composition and for confirming the amino acid sequence through fragmentation analysis.

Methodology:

Sample Preparation: Prepare a dilute solution (e.g., 10-100 pmol/pL) of Quinomycin C in a
suitable solvent such as methanol or acetonitrile/water with 0.1% formic acid to promote
ionization.

High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an electrospray
ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight
(TOF) or Orbitrap instrument. This will provide a highly accurate mass measurement of the
protonated molecule [M+H]*, which is used to confirm the elemental formula.

Tandem Mass Spectrometry (MS/MS): Select the [M+H]* ion for collision-induced
dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting
fragmentation pattern will show characteristic losses of amino acid residues. Because cyclic
peptides do not have a terminus to initiate fragmentation, the pattern can be complex.
However, the symmetrical nature and the presence of ester linkages in depsipeptides often
lead to characteristic fragmentation pathways that can be pieced together to confirm the
sequence.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state structure at
atomic resolution. While no specific crystal structure for Quinomycin C has been published,
the general protocol would be as follows.

Methodology:
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o Crystallization: Grow single crystals of Quinomycin C suitable for X-ray diffraction. This is
often the most challenging step and involves screening a wide range of conditions (solvents,
precipitants, temperature, and concentration) using techniques like vapor diffusion (hanging
or sitting drop).

o Data Collection: Mount a single crystal on a goniometer and cool it in a stream of liquid
nitrogen to minimize radiation damage. Expose the crystal to a monochromatic X-ray beam
and collect the diffraction pattern on a detector.

e Structure Solution and Refinement: Process the diffraction data to determine the unit cell
dimensions and space group. The electron density map is then calculated from the diffraction
intensities. An initial model of the molecule is fitted into the electron density and refined
computationally to achieve the best fit with the experimental data, yielding precise atomic
coordinates, bond lengths, and bond angles.

Quantitative Structural Data

While specific, published NMR and MS data for Quinomycin C are scarce, the following table
presents representative data for the closely related Quinomycin A (Echinomycin), which shares
the same core peptide sequence but differs in the N-methylated amino acid and the cross-
bridge. This data illustrates the expected chemical shifts and mass-to-charge ratios for this
class of molecules.

Table 2: Representative Spectroscopic Data (based on
Quinomycin AJEchinomycin)
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Data Type Observation

[M+H]* ion at m/z 1101.44 (for Cs1HeaN12012S2
of Quinomycin A). The corresponding ion for
Quinomycin C (CssH72N12012S2) would be
expected at m/z 1157.49.

HR-ESI-MS

For cyclic depsipeptides, fragmentation often
occurs at the labile ester bonds or through
sequential loss of amino acid residues.

MS/MS Fragments Common fragments would correspond to [M+H -
Quinoxaline-COJ*, and subsequent losses of
amino acid units. The exact pattern helps

confirm the sequence.

Quinoxaline-H: ~9.5 ppm (s), 8.2-8.0 ppm (m),
7.9 ppm (m)Amide-NH (Ala, Ser): ~8.7-8.2 ppm

1H NMR (DMSO-ds) (d)a-H (Ser, Ala, Cys, Val): ~5.4-4.5 ppm (m)B-H
(Ser, Ala, Cys, Val): ~4.0-1.0 ppm (m)N-CHs (N-
MeVal, N-MeCys): ~3.2-2.8 ppm (S)

Carbonyl (C=0): ~171-167 ppmQuinoxaline-C:
13C NMR (DMSO-de) ~162 ppm (C=0), ~144-129 ppm (aromatic)a-C:
~62-47 ppmN-CHs: ~32-29 ppm

Note: The chemical shifts are approximate and can vary based on solvent, temperature, and
specific molecular conformation.

Structural Visualizations
Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for determining the structure of a complex
natural product like Quinomycin C.
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Caption: Workflow for the isolation and structural elucidation of Quinomycin C.

Mechanism of Action: DNA Bis-intercalation Pathway

Quinomycin C's biological activity stems from its ability to bind to DNA. The two planar
quinoxaline rings insert themselves between DNA base pairs, a process known as bis-
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intercalation. This interaction distorts the DNA helix, inhibiting processes like transcription and
replication, ultimately leading to cell death.

Quinomycin C in
Extracellular Space

Cellular Uptake
Translocation to Nucleus

Minor Groove Binding

:

DNA Helix Distortion
& Unwinding

Blocks Polymerase Action

Inhibition of DNA
Replication & Transcription
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Caption: Conceptual pathway of Quinomycin C's DNA bis-intercalation mechanism.

This guide provides a comprehensive overview of the peptide structure of Quinomycin C,
based on available chemical data and established knowledge of the quinomycin family. Further
research providing specific spectroscopic and crystallographic data for Quinomycin C will be
invaluable for a more detailed understanding and for advancing its potential as a therapeutic
agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671085?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

